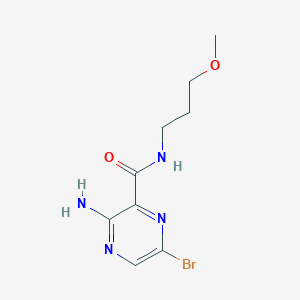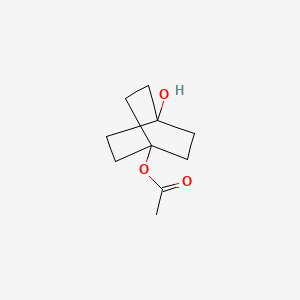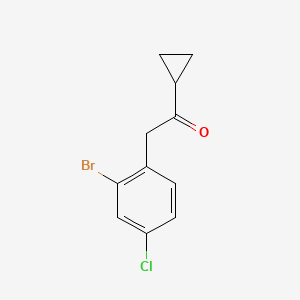
2-(2-Bromo-4-chlorophenyl)-1-cyclopropylethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-Bromo-4-chlorophenyl)-1-cyclopropylethanone is an organic compound characterized by the presence of a bromine and chlorine atom attached to a phenyl ring, along with a cyclopropyl group attached to an ethanone moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Bromo-4-chlorophenyl)-1-cyclopropylethanone typically involves the reaction of 2-bromo-4-chlorophenol with cyclopropyl ethanone under specific conditions. One common method involves the use of a palladium-catalyzed Suzuki cross-coupling reaction, which allows for the formation of the desired compound with moderate to good yields . The reaction conditions often include the presence of pyridine and acetonitrile as solvents .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, the purification of the final product may involve techniques such as recrystallization and chromatography to ensure high purity.
Análisis De Reacciones Químicas
Types of Reactions
2-(2-Bromo-4-chlorophenyl)-1-cyclopropylethanone can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms on the phenyl ring can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The ethanone moiety can be oxidized or reduced to form different derivatives.
Coupling Reactions: The compound can participate in coupling reactions, such as the Suzuki cross-coupling reaction, to form more complex molecules.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts, pyridine, acetonitrile, and various halogenating agents. The reaction conditions typically involve controlled temperatures and specific solvent systems to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield derivatives with different functional groups, while coupling reactions can produce more complex aromatic compounds .
Aplicaciones Científicas De Investigación
2-(2-Bromo-4-chlorophenyl)-1-cyclopropylethanone has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 2-(2-Bromo-4-chlorophenyl)-1-cyclopropylethanone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. Molecular docking studies have shown that the compound can interact with specific binding sites, providing insights into its potential therapeutic applications .
Comparación Con Compuestos Similares
Similar Compounds
2-Bromo-4-chlorophenol: A precursor in the synthesis of 2-(2-Bromo-4-chlorophenyl)-1-cyclopropylethanone.
(2-Bromo-4-chlorophenyl)(phenyl)methanol: Another derivative with similar structural features.
2-Bromo-4-chlorophenyl-2-bromobutanoate: A compound with similar reactivity and applications.
Uniqueness
This compound is unique due to the presence of both bromine and chlorine atoms on the phenyl ring, along with the cyclopropyl group. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable in various research and industrial applications.
Propiedades
Fórmula molecular |
C11H10BrClO |
|---|---|
Peso molecular |
273.55 g/mol |
Nombre IUPAC |
2-(2-bromo-4-chlorophenyl)-1-cyclopropylethanone |
InChI |
InChI=1S/C11H10BrClO/c12-10-6-9(13)4-3-8(10)5-11(14)7-1-2-7/h3-4,6-7H,1-2,5H2 |
Clave InChI |
AIEWEBBVNNPTDA-UHFFFAOYSA-N |
SMILES canónico |
C1CC1C(=O)CC2=C(C=C(C=C2)Cl)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


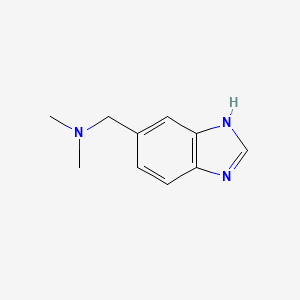

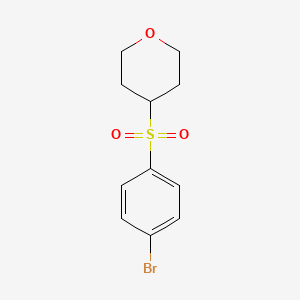
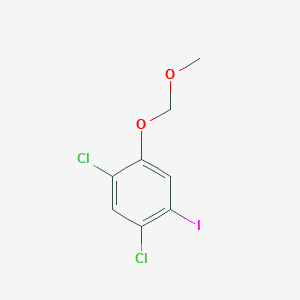

![3-Tosyl-6-oxa-bicyclo[3.1.0]hexane](/img/structure/B13938487.png)
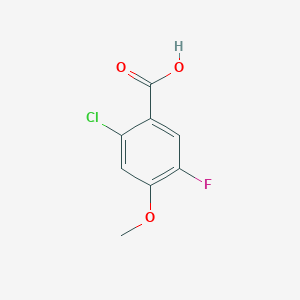
![4-Hydroxy-3,4-dihydro-1H-pyrano[3,4-c]pyridine-8-carboxylic acid](/img/structure/B13938503.png)
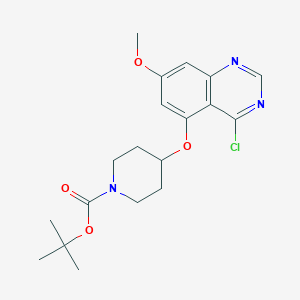
![Ethanol, 2-[ethyl[4-[[2-(methylsulfonyl)-4-nitrophenyl]azo]phenyl]amino]-, acetate (ester)](/img/structure/B13938510.png)
![6-[(propan-2-ylsulfanyl)methyl]pyrimidine-2,4(1H,3H)-dione](/img/structure/B13938517.png)
